N-cyclohexyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-cyclohexyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is an organic compound that belongs to the class of acetamides It features a cyclohexyl group attached to the nitrogen atom and a pyrimidinyl group with a methyl substituent and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the pyrimidinyl intermediate: The pyrimidinyl intermediate can be synthesized by reacting 4-methyl-6-oxopyrimidine with appropriate reagents under controlled conditions.
Acylation reaction: The pyrimidinyl intermediate is then acylated with 2-bromoacetamide to form the desired product. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidinyl ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-2-(4-methyl-6-hydroxypyrimidin-1(6H)-yl)acetamide, while reduction may produce N-cyclohexyl-2-(4-methyl-6-hydroxypyrimidin-1(6H)-yl)ethanol.
Scientific Research Applications
N-cyclohexyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving pyrimidine metabolism.
Biological Research: It is used as a tool compound to investigate the biological pathways and molecular targets associated with pyrimidine derivatives.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-(4-methyl-6-hydroxypyrimidin-1(6H)-yl)acetamide: Similar structure but with a hydroxyl group instead of a keto group.
N-cyclohexyl-2-(4-methyl-6-aminopyrimidin-1(6H)-yl)acetamide: Similar structure but with an amino group instead of a keto group.
Uniqueness
N-cyclohexyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
N-cyclohexyl-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-10-7-13(18)16(9-14-10)8-12(17)15-11-5-3-2-4-6-11/h7,9,11H,2-6,8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLBIWGXUPSHAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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